molecular formula C18H17NO5 B12786426 N-Caffeoylalanine CAS No. 170663-16-8

N-Caffeoylalanine

Cat. No.: B12786426
CAS No.: 170663-16-8
M. Wt: 327.3 g/mol
InChI Key: QPJDGIIOGMCKTH-KGXGESDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Caffeoylalanine is a chemical compound with the molecular formula C18H17NO5 . As a Research Use Only (RUO) product, it is intended solely for laboratory research applications and is not intended for the diagnosis, prevention, or treatment of any human or animal disease. RUO products like this one are essential tools for scientific investigation, used in basic research to study biological processes and in the development of new pharmaceutical compounds or diagnostic tools . The specific research applications, mechanism of action, and biochemical properties of this compound are areas for further scientific investigation. Researchers are encouraged to consult the primary scientific literature for detailed experimental data. This product must be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170663-16-8

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H17NO5/c20-15-8-6-13(11-16(15)21)7-9-17(22)19-14(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,14,20-21H,10H2,(H,19,22)(H,23,24)/b9-7+/t14-/m0/s1

InChI Key

QPJDGIIOGMCKTH-KGXGESDWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Occurrence and Biosynthesis of N Caffeoylalanine

Natural Occurrence and Distribution

The presence of N-caffeoylalanine in the plant kingdom is not as widely documented as that of more common phenylpropanoids. However, its occurrence can be inferred from studies on plant metabolomes and the known distribution of related compounds.

While specific, widespread screening for this compound is not extensively reported in scientific literature, the identification of numerous other N-acyl amino acids and phenylpropanoid conjugates in various plant families suggests its likely presence. The detection of such specialized metabolites often relies on advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. The identification of this compound would be indicative of its synthesis in plants that produce both caffeic acid and alanine (B10760859) in sufficient quantities and possess the necessary enzymatic machinery for their conjugation. The family Fabaceae (legumes) is known to produce a wide array of specialized metabolites, including phenylpropanoids and their derivatives, making them a potential source for the identification of this compound.

This compound is a product of secondary metabolism, branching off from the primary metabolic pathways that produce amino acids and phenylpropanoids. Its formation represents a convergence of these two major pathways. The phenylpropanoid pathway is a crucial part of plant metabolism, giving rise to a wide array of compounds essential for plant survival, including lignin, flavonoids, and coumarins. caldic.com These compounds are involved in structural support, pigmentation, and defense against biotic and abiotic stresses. caldic.comtandfonline.com

The synthesis of this compound and other phenylpropanoid amides is often induced in response to environmental cues such as pathogen attack or herbivory. nih.gov These compounds can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection. nih.gov Additionally, they may play a role in protecting plants from UV radiation and oxidative damage. The accumulation of such defense-related compounds is a key strategy for plant survival in challenging environments. apsnet.org

Biosynthetic Pathways

The biosynthesis of this compound involves the convergence of the phenylpropanoid pathway and amino acid metabolism.

The biosynthesis of this compound requires two primary precursors: caffeic acid and L-alanine.

Caffeic Acid Biosynthesis: Caffeic acid is synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently hydroxylated to yield caffeic acid. For the conjugation reaction to occur, caffeic acid must be activated. This is typically achieved by the formation of a thioester bond with coenzyme A, resulting in caffeoyl-CoA. This activation step is catalyzed by a 4-coumarate:CoA ligase (4CL) or a similar acyl-CoA synthetase. nih.gov

L-Alanine Biosynthesis: L-alanine is a common proteinogenic amino acid synthesized through primary metabolism. One of the main pathways for its synthesis is the transamination of pyruvate (B1213749), a key product of glycolysis. nih.gov

Amide Bond Formation: The final step in the biosynthesis of this compound is the formation of an amide bond between the activated caffeoyl group (from caffeoyl-CoA) and the amino group of L-alanine. This reaction is catalyzed by an acyltransferase, likely a member of the BAHD acyltransferase family, which is known to be involved in the synthesis of a wide variety of plant secondary metabolites.

Table 1: Key Precursors and Enzymes in the Hypothesized Biosynthesis of this compound

Precursor/EnzymeRole in the Pathway
PhenylalanineStarting amino acid for the phenylpropanoid pathway
Phenylalanine ammonia-lyase (PAL)Catalyzes the conversion of phenylalanine to cinnamic acid
Cinnamate-4-hydroxylase (C4H)Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid
p-Coumarate 3-hydroxylase (C3H)Catalyzes the hydroxylation of p-coumaric acid to caffeic acid
4-Coumarate:CoA ligase (4CL)Activates caffeic acid to Caffeoyl-CoA
PyruvatePrecursor for L-alanine synthesis
Alanine aminotransferaseCatalyzes the synthesis of L-alanine from pyruvate
Acyltransferase (e.g., BAHD family)Catalyzes the final condensation of Caffeoyl-CoA and L-alanine

The biosynthesis of this compound is likely regulated at the transcriptional level, in a manner similar to other phenylpropanoid-derived compounds. The expression of genes encoding the biosynthetic enzymes, such as PAL, C4H, and 4CL, is often coordinately regulated in response to developmental cues and environmental stimuli. nih.govresearchgate.net

Transcription factors, particularly those from the MYB family, are known to play a crucial role in regulating the phenylpropanoid pathway. caldic.comtandfonline.com These transcription factors can bind to specific promoter elements of the biosynthetic genes, thereby activating or repressing their transcription. The presence of specific stress-related signals, such as ethylene (B1197577) or elicitors from pathogens, can trigger a signaling cascade that leads to the activation of these transcription factors and the subsequent production of defense compounds like this compound. nih.gov Phytohormones such as jasmonates and salicylic (B10762653) acid are also key signaling molecules in plant defense and can influence the expression of genes in the phenylpropanoid pathway. nih.govmdpi.com

While direct comparative studies on this compound biosynthesis across different plant species are scarce, the conservation of the core phenylpropanoid and amino acid biosynthetic pathways suggests that the general mechanism is likely similar in plants that produce this compound. However, the specific enzymes involved, particularly the acyltransferase responsible for the final condensation step, may exhibit species-specific substrate preferences and regulatory properties.

The diversity of phenylpropanoid amides found in the plant kingdom points to the evolution of distinct acyltransferases in different plant lineages, allowing for the synthesis of a wide array of specialized metabolites. The presence and abundance of this compound in a particular species will depend on the expression levels and kinetic properties of the entire suite of biosynthetic enzymes, as well as the availability of the precursor molecules.

Chemical Synthesis and Derivatization Strategies for N Caffeoylalanine Analogs

Established Chemical Synthesis Routes

Chemical synthesis provides a direct and versatile platform for producing N-Caffeoylalanine and its derivatives. These methods often rely on well-established organic chemistry reactions that allow for scalability and the introduction of various functional groups.

Condensation Reactions and Methodological Advances

The primary chemical method for synthesizing this compound is through a condensation reaction. libretexts.org This type of reaction involves the joining of two molecules to form a single, larger molecule, typically with the elimination of a small molecule such as water. libretexts.orgebsco.comwikipedia.org In the context of this compound synthesis, the reaction occurs between the carboxylic acid group of caffeic acid and the amine group of alanine (B10760859). ontosight.ailabxchange.org

This process, also known as a dehydration synthesis when water is removed, results in the formation of a stable amide bond (or peptide bond) linking the caffeoyl moiety to the alanine backbone. libretexts.orgwikipedia.org The reaction can be facilitated under acidic or basic conditions or in the presence of a catalyst. wikipedia.org Methodological advances often focus on the use of coupling agents to improve reaction efficiency and yield. These agents activate the carboxylic acid group of caffeic acid, making it more susceptible to nucleophilic attack by the amino group of alanine.

A general representation of this condensation reaction is shown below:

AOH + BH → AB + H₂O labxchange.org

Where AOH represents caffeic acid and BH represents alanine. The formation of the amide bond is a cornerstone of protein and peptide chemistry. monash.edu

Reaction Type Reactants Key Bond Formed Byproduct
CondensationCaffeic Acid, AlanineAmide (Peptide) BondWater

Stereoselective Synthesis Approaches

Since alanine possesses a chiral center at its alpha-carbon, this compound can exist as different stereoisomers (N-Caffeoyl-L-alanine or N-Caffeoyl-D-alanine). Controlling the stereochemistry during synthesis is crucial, as different isomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity. mdpi.com

The most straightforward approach to achieve stereoselectivity is to use an enantiomerically pure starting material, a strategy known as chiral pool synthesis. mdpi.com By starting with either pure L-alanine or D-alanine, the chirality of the final this compound product is predetermined. This method leverages the natural availability of specific amino acid stereoisomers.

More complex stereoselective strategies, while not commonly detailed specifically for this compound, are widely used in organic synthesis and could be applied. These include the use of chiral auxiliaries, which are temporary chiral groups that guide the reaction to form one stereoisomer over another before being removed. mdpi.com Additionally, stereoselective catalysts can be employed to control the formation of the desired product. harvard.edunih.gov Such advanced methods allow for the synthesis of specific stereoisomers even from achiral or racemic precursors. mdpi.com

Enzymatic Synthesis Methodologies

Enzymatic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods. symeres.com Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, which reduces waste and side reactions. symeres.comnanobioletters.com

Biocatalyst Identification and Characterization

The key to successful enzymatic synthesis is the identification of a suitable biocatalyst. For the production of this compound, the enzyme must be capable of catalyzing the formation of an amide bond between caffeic acid and alanine. Several classes of enzymes have the potential for this transformation.

While specific enzymes for this compound are not extensively documented, related research provides strong candidates. For instance, enzymes involved in the synthesis of similar natural products, like chlorogenic acid (an ester of caffeic acid), utilize Coenzyme A ligases to first "activate" the caffeic acid. nih.gov This activated intermediate is then more readily joined to the second molecule.

Other potential biocatalysts include:

Proteases and Lipases: Traditionally known for breaking down proteins and fats, these enzymes can be used in reverse under specific, non-aqueous conditions to synthesize amide and ester bonds. nanobioletters.comfrontiersin.org

Amide Synthetases/Ligases: These enzymes are naturally designed to form amide bonds and are thus ideal candidates.

Transaminases and Other PLP-dependent enzymes: These can be engineered or used in novel catalytic cycles for amino acid derivatization. nih.govmdpi.com

The characterization of these enzymes involves determining their substrate specificity, kinetic parameters (like Kₘ and kꜙₐₜ), optimal pH and temperature, and stability. nih.gov

Potential Biocatalyst Class Function Relevance to this compound Synthesis
Coenzyme A LigasesActivates carboxylic acidsCan prepare caffeic acid for amidation nih.gov
Proteases/LipasesHydrolysis (forward), Synthesis (reverse)Can form amide bonds under controlled conditions nanobioletters.comfrontiersin.org
Amide SynthetasesForms amide bondsDirectly catalyzes the desired reaction
Engineered TransaminasesAmino group transferCan be part of novel routes to create amino acid derivatives nih.govmdpi.com

Optimization of Enzymatic Reaction Conditions

To maximize the yield and efficiency of the enzymatic synthesis, reaction conditions must be carefully optimized. cabidigitallibrary.org This process involves systematically varying key parameters to find the ideal balance for enzyme activity and stability. researchgate.net Common optimization strategies, such as Response Surface Methodology (RSM), are employed to study the relationships between different variables. cabidigitallibrary.org

Key parameters for optimization include:

Temperature: Enzymes have an optimal temperature for activity. Temperatures that are too low result in slow reaction rates, while excessively high temperatures can cause the enzyme to denature and lose activity. cabidigitallibrary.orgresearchgate.net

pH: Each enzyme has a narrow pH range for optimal function. The pH of the reaction buffer must be controlled to maintain the enzyme's structure and the ionization state of its active site and substrates. cabidigitallibrary.orgresearchgate.net

Reaction Time: The duration of the reaction is optimized to achieve maximum product conversion without significant product degradation or enzyme inactivation. cabidigitallibrary.org

Co-solvents: In some cases, organic co-solvents are used to improve the solubility of non-polar substrates like caffeic acid, but their type and concentration must be chosen carefully to avoid inactivating the enzyme. researchgate.net

Novel Enzymatic Approaches for this compound Production

Recent advances in biotechnology are paving the way for novel and more efficient enzymatic production methods. nih.gov These approaches focus on overcoming the limitations of naturally occurring enzymes and creating more robust synthetic pathways. researchgate.net

One promising strategy is enzyme engineering . Through techniques like directed evolution and site-directed mutagenesis, enzymes can be tailored to have improved properties, such as enhanced stability, altered substrate specificity to accept non-natural substrates, or increased catalytic activity. symeres.comnih.gov This allows for the creation of biocatalysts specifically designed for this compound production.

Another innovative approach is the use of chemo-enzymatic synthesis . This strategy combines the advantages of both chemical and enzymatic steps. frontiersin.org For example, a chemical step could be used to create a key intermediate that is then converted to the final product with high stereoselectivity by an enzyme. frontiersin.org

Finally, the development of multi-enzyme cascade reactions in one-pot systems offers a highly efficient route. frontiersin.org In this approach, multiple enzymes work in sequence to convert a simple starting material into a complex product like this compound without the need to isolate intermediates. This mimics the efficiency of metabolic pathways found in nature and represents a frontier in modern biocatalysis. frontiersin.org

Rational Design of this compound Analogs

The rational design of this compound analogs is a strategic approach to optimize the therapeutic potential of this natural scaffold. By systematically modifying its chemical structure, researchers aim to enhance biological activity, improve pharmacokinetic properties, and reduce potential toxicity. This process is guided by an understanding of the relationship between the molecule's structure and its biological function, often elucidated through Structure-Activity Relationship (SAR) studies and accelerated by modern computational methods.

Structure-Activity Relationship (SAR) Studies for Modified this compound Structures

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical moieties of a compound contribute to its biological effects. For this compound and its analogs, known as N-phenylpropenoyl-L-amino acids (NPAs), SAR studies have been crucial in identifying the key structural features required for their biological activities, such as the anti-adhesive effects against Helicobacter pylori.

A significant study investigated a series of 24 homologous NPAs to determine their potential to inhibit the adhesion of H. pylori to human gastric epithelial cells. nih.gov This research revealed several critical structural requirements for anti-adhesive activity:

Hydroxylation of the Phenylpropenoyl Moiety: The degree of hydroxylation on the aromatic ring of the caffeoyl group is a primary determinant of activity. Dihydroxylation, as seen in the caffeoyl group (3,4-dihydroxy), was found to be essential for significant inhibitory effects. nih.gov In contrast, analogs with monohydroxylation showed reduced activity, and those with methoxylation in place of hydroxylation saw a further decrease in their anti-adhesive properties. nih.gov This suggests that the catechol-like structure is crucial for the interaction with the bacterial adhesin BabA. nih.gov

Polarity of the Amino Acid Moiety: The nature of the L-amino acid conjugated to the caffeoyl group also plays a vital role. The research demonstrated that a high polarity of the amino acid residue is a prerequisite for anti-adhesive activity. nih.gov For instance, N-(E)-caffeoyl-L-glutamic acid was identified as a model compound, exhibiting a concentration-dependent inhibition of bacterial adhesion. nih.gov This indicates that the amino acid portion of the molecule significantly influences its interaction with the biological target or its physicochemical properties relevant to the assay environment.

Stereochemistry and Amide Bond: The specific stereochemistry of the L-amino acid and the presence of the amide bond are inherent features of this class of compounds, forming the backbone upon which the active moieties are presented. The amide linkage between the phenylpropenoyl group and the amino acid is a key structural element. mdpi.com

These findings underscore a clear SAR for the anti-adhesive properties of this compound analogs. The catechol group of the caffeoyl moiety and a polar amino acid residue are the primary pharmacophores responsible for the observed biological effect against H. pylori.

**Table 1: Structure-Activity Relationship of N-Phenylpropenoyl-L-Amino Acid Amides as Anti-Adhesive Agents against Helicobacter pylori*** *This table summarizes the key findings from SAR studies on N-phenylpropenoyl-L-amino acid amides and their activity against H. pylori adhesion. The data is based on the findings reported by Niehues et al. (2011). nih.gov

Structural FeatureModificationImpact on Anti-Adhesive ActivityReference
Phenylpropenoyl Moiety 3,4-Dihydroxylation (Caffeoyl)Essential for high activity nih.gov
MonohydroxylationDecreased activity nih.gov
Methoxy SubstitutionFurther decrease in activity nih.gov
Amino Acid Moiety High Polarity (e.g., Glutamic Acid)Prerequisite for high activity nih.gov
Lower PolarityReduced or no activity nih.gov

Computational Approaches in Analog Design

In recent years, computational methods have become indispensable in the rational design of novel therapeutic agents. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking accelerate the drug discovery process by predicting the biological activity of novel compounds and elucidating their binding mechanisms at a molecular level. These approaches have been successfully applied to the design of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies are employed to build a statistical model that correlates the three-dimensional properties of a series of compounds with their biological activity. One such study focused on phenolic acid amides with an L-amino acid moiety, including analogs of this compound, as inhibitors of α-glucosidase, an enzyme relevant to the management of postprandial hyperglycemia. rsc.org

The 3D-QSAR model, specifically using Comparative Molecular Field Analysis (CoMFA), provided key insights for designing more potent inhibitors:

Amino Acid Residue Modifications: The model indicated that introducing bulky and high electron density groups on the amino acid part of the molecule would be beneficial for enhancing inhibitory activity. rsc.org

Phenyl Ring Substitutions: On the phenyl ring of the propenoyl group, substituents with low electron density and minimal steric hindrance at the para-position were found to be favorable for improving activity. rsc.org

These computational findings provide a clear roadmap for the targeted synthesis of novel this compound analogs with potentially superior α-glucosidase inhibitory effects.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been used to understand the inhibitory mechanisms of this compound analogs against various enzymes.

In the aforementioned study on α-glucosidase inhibitors, molecular docking simulations revealed that the phenolic acid amides could bind to the catalytic site of the enzyme. The binding was stabilized through specific interactions, including hydrogen bonds and a π-π stacking interaction between the aromatic ring of the compound and the enzyme's active site residues. rsc.org

Another study focused on optimizing N-phenylpropenoyl-L-amino acids as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in Parkinson's disease. nih.gov Molecular docking simulations were integral to the structural modifications aimed at improving both iNOS inhibitory activity and blood-brain barrier permeability. The docking results helped in selecting the most promising candidates for synthesis and further biological evaluation, leading to the identification of a lead compound with potent activity and high selectivity. nih.gov

These computational approaches, by providing a molecular-level understanding of ligand-receptor interactions, significantly rationalize the design process. They allow for the pre-screening of virtual libraries of this compound analogs, prioritizing the synthesis of compounds with the highest probability of success and thereby saving considerable time and resources.

Table 2: Application of Computational Methods in the Design of this compound Analogs This table outlines the use of computational techniques in the rational design and activity prediction of this compound analogs based on published research.

Computational MethodTargetKey Findings/PredictionsReference
3D-QSAR (CoMFA) α-Glucosidase- Bulky, high electron density groups on the amino acid enhance activity.- Low electron density, low steric hindrance substituents on the phenyl para-position are favorable. rsc.org
Molecular Docking α-Glucosidase- Analogs bind to the catalytic site.- Binding stabilized by hydrogen bonds and π-π stacking. rsc.org
Molecular Docking Inducible Nitric Oxide Synthase (iNOS)- Guided structural modifications to improve inhibitory activity and blood-brain barrier permeability.- Helped identify a potent and selective lead compound. nih.gov

Mechanistic Investigations of N Caffeoylalanine Bioactivity

Antioxidant Mechanisms of N-Caffeoylalanine

This compound's potent antioxidant capabilities are a cornerstone of its bioactivity. These mechanisms can be broadly categorized into its direct action on free radicals and its indirect influence on the endogenous antioxidant systems of the body.

This compound exhibits a remarkable ability to directly neutralize a variety of free radicals. This scavenging activity is crucial in mitigating the damaging effects of oxidative stress on cellular components. The compound's effectiveness as a free radical scavenger has been demonstrated against several reactive species.

The capacity of natural compounds to scavenge free radicals is a key aspect of their antioxidant activity. nih.gov For instance, studies on various plant extracts have shown a concentration-dependent increase in the scavenging of radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl radicals (OH·), superoxide anions (O2·-), and nitric oxide (NO·). nih.govphytojournal.com The chemical structure of polyphenolic compounds, like those related to this compound, allows them to donate a hydrogen atom to a free radical, thereby stabilizing it and preventing a chain reaction of oxidative damage. mdpi.com

The efficiency of this scavenging activity can be quantified using various assays. For example, the DPPH radical scavenging activity of certain extracts has been shown to be highest in ethanolic solutions, corresponding to a high phenolic content. phytojournal.com The ability of phenolic compounds to adsorb and neutralize free radicals, quench active oxygen species, and decompose superoxide and hydroxyl radicals is well-documented. phytojournal.commdpi.com

Different antioxidant compounds may have varying efficacy against different types of radicals, which is attributed to the different mechanisms involved in the radical-antioxidant reactions. phytojournal.com This highlights the multifaceted nature of direct free radical scavenging by compounds like this compound.

Beyond its direct scavenging actions, this compound also plays a significant role in modulating the body's own antioxidant defense systems. This involves the activation of key signaling pathways and the enhancement of the activity of crucial antioxidant enzymes.

A pivotal mechanism in cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in detoxification and antioxidant defense. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govfrontiersin.org

Activation of the Nrf2 pathway leads to the upregulation of numerous cytoprotective enzymes and proteins. nih.gov This pathway can be activated by a variety of chemical inducers, which often work by modifying cysteine residues on Keap1, leading to the stabilization and accumulation of Nrf2. nih.gov Research has shown that natural compounds, including those structurally related to this compound, can act as potent activators of the Nrf2 pathway. frontiersin.org This activation is a key strategy for protecting against a range of chronic diseases associated with oxidative stress, such as neurodegenerative diseases. nih.govnih.gov

The Nrf2-ARE pathway is not only crucial for antioxidant defense but also plays a role in protecting against inflammation and carcinogenesis. nih.gov The ability of this compound to activate this pathway underscores its importance as a modulator of endogenous defense mechanisms.

This compound can influence the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). nih.gov These enzymes form the first line of defense against reactive oxygen species (ROS). oatext.com

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). nih.govnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thereby preventing the formation of more harmful radicals. nih.govnih.gov

Glutathione Peroxidase (GPx): GPx reduces hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing agent. nih.govtermedia.pl

Studies have shown that exposure to oxidative stress can lead to an increase in the activity of these enzymes as a compensatory response. arvojournals.org The modulation of these enzyme activities is a critical aspect of maintaining redox homeostasis. Dysregulation of SOD, CAT, and GPx activities has been observed in various pathological conditions, highlighting their importance in cellular health. mdpi.com

In addition to bolstering antioxidant defenses, this compound can also contribute to the reduction of oxidative stress by inhibiting enzymes that generate ROS. A key family of such enzymes is the NADPH oxidases (NOXs).

NOX enzymes are a major source of ROS in inflammatory responses. mdpi.com The activation of NOX leads to the production of superoxide, which can contribute to oxidative damage and the perpetuation of inflammation. nih.gov Inhibition of NOX activity is therefore a therapeutic target for reducing oxidative stress in various diseases. nih.govresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems

Anti-inflammatory Pathways Modulated by this compound

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key signaling pathways involved in the inflammatory response. Chronic inflammation is a contributing factor to a wide range of diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. umn.edu

One of the central pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.gov

Compounds with anti-inflammatory activity often exert their effects by inhibiting the NF-κB pathway. For example, some metabolites have been shown to reduce the phosphorylation of IκBα, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines. nih.gov This mechanism highlights a potential pathway through which this compound may exert its anti-inflammatory effects.

Furthermore, the interplay between oxidative stress and inflammation is well-established. ROS can act as signaling molecules that activate pro-inflammatory pathways, including NF-κB. By reducing oxidative stress, this compound can indirectly dampen the inflammatory response.

Below is a table summarizing the mechanistic investigations of this compound's bioactivity:

Mechanism Sub-mechanism Description
Antioxidant Direct Free Radical ScavengingNeutralizes various free radicals such as DPPH, OH·, O2·-, and NO· through hydrogen atom donation.
Modulation of Endogenous Antioxidant Enzyme SystemsNrf2 Pathway Activation: Activates the Nrf2 transcription factor, leading to the expression of antioxidant and detoxification genes.
Impact on SOD, CAT, and GPx Activity: Influences the activity of key antioxidant enzymes to maintain redox homeostasis.
Inhibition of ROS Generating EnzymesInhibits enzymes like NADPH oxidase (NOX) to reduce the cellular production of reactive oxygen species.
Anti-inflammatory Modulation of Inflammatory PathwaysNF-κB Pathway Inhibition: Potentially inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, thereby reducing the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., JNK, p38, ERK1/2)

Similarly, the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK1/2, remains uninvestigated in the available scientific literature. These pathways are critical in transducing extracellular signals to cellular responses, including inflammation and cell proliferation. Research has yet to explore whether this compound can influence the phosphorylation status or activity of these key kinases.

STAT3 Signaling Pathway Inhibition

The potential for this compound to inhibit the STAT3 signaling pathway has not been reported in published research. The STAT3 pathway is a critical regulator of gene transcription involved in cell proliferation, survival, and differentiation, and its inhibition is a target for various therapeutic interventions. At present, there is no data to suggest that this compound directly or indirectly affects STAT3 activation or its downstream targets.

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-18)

While the regulation of pro-inflammatory cytokines is a common mechanism for anti-inflammatory compounds, specific data on the effect of this compound on the expression of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-18 (IL-18) is not available. Future studies are needed to determine if this compound can modulate the production of these important mediators of inflammation.

Effects on Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are hallmark indicators of an inflammatory response. However, there are no specific studies to date that have examined the effects of this compound on the expression or activity of iNOS and COX-2.

Other Investigated Biological Mechanisms (e.g., Anti-cancer properties, Enzyme Inhibition)

Further research into other potential biological activities of this compound is also required.

Mechanisms in Cellular Proliferation Control

Specific investigations into the mechanisms by which this compound may control cellular proliferation are absent from the scientific literature. Understanding its potential effects on the cell cycle or apoptosis in various cell types would be a valuable area for future research.

Table 1: Summary of Mechanistic Investigations of this compound

Pathway/Mechanism Research Findings
NF-κB Signaling Pathway Modulation No specific data available
MAPK Pathway Interactions No specific data available
STAT3 Signaling Pathway Inhibition No specific data available
Pro-inflammatory Cytokine Regulation No specific data available
iNOS and COX-2 Expression No specific data available
Cellular Proliferation Control No specific data available
Enzyme Inhibition No specific data available

Table 2: List of Compounds Mentioned

Compound Name
This compound
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-18 (IL-18)
Tumor Necrosis Factor-alpha (TNF-α)
Inducible Nitric Oxide Synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Nuclear Factor-kappa B (NF-κB)
Mitogen-Activated Protein Kinase (MAPK)
c-Jun N-terminal kinases (JNK)
p38 mitogen-activated protein kinases (p38)
Extracellular signal-regulated kinases (ERK1/2)

Apoptotic Pathway Modulation

Current scientific literature lacks specific studies investigating the direct effects of this compound on apoptotic pathway modulation. Apoptosis, or programmed cell death, is a crucial physiological process involving a cascade of specific proteins. Key regulators include the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, and a family of cysteine proteases known as caspases. frontiersin.orgnih.gov

The process is generally initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. youtube.comnih.gov The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3. youtube.comnih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8 and then caspase-3. nih.gov

While the bioactivity of related phenolic compounds has been explored, dedicated research is required to determine if this compound interacts with or modulates key apoptotic proteins such as caspases or members of the Bcl-2 family. frontiersin.orgnih.govnih.gov Without experimental data, any potential role of this compound in promoting or inhibiting apoptosis remains speculative. Future research, including cell-based assays to measure caspase activation and changes in the expression of Bcl-2 family proteins in the presence of this compound, is necessary to elucidate its effects on these cellular pathways.

Enzyme Inhibition Studies

The inhibitory effects of this compound on various enzymes are a subject of scientific inquiry, particularly concerning enzymes involved in skin aging and metabolic processes. Research into related compounds, such as other caffeic acid derivatives, has shown inhibitory activity against enzymes like tyrosinase, collagenase, and elastase. nih.govnih.govnih.gov These enzymes play significant roles in the degradation of the extracellular matrix and in melanin synthesis. nih.govmdpi.commdpi.com

Studies on compounds with similar structural motifs, such as caffeine, have demonstrated concentration-dependent inhibition of collagenase and elastase. nih.govnih.gov For instance, caffeine was shown to have inhibitory activity against collagenase and elastase, although with relatively high IC50 values. nih.gov Phenolic compounds, a broad category that includes caffeic acid derivatives, are widely recognized for their tyrosinase inhibitory effects, often acting through mechanisms like copper chelation within the enzyme's active site. mdpi.comresearchgate.net

However, specific data on the inhibitory concentrations (IC50) and the precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound against a range of enzymes are not extensively documented in the current body of scientific literature. Detailed kinetic studies are needed to characterize the specific interactions between this compound and target enzymes to establish its inhibitory profile and potential applications.

Table 1: Enzyme Inhibition Data for Structurally Related Compounds This table includes data for compounds structurally related to this compound to provide context, due to the limited specific data on this compound itself.

Analytical Methodologies for N Caffeoylalanine Research

Extraction and Isolation Techniques from Biological Matrices

The initial and critical step in the analysis of N-Caffeoylalanine from its natural sources involves its extraction and isolation from complex biological matrices. The choice of methodology is dictated by the physicochemical properties of this compound and the nature of the source material, such as plant tissues, seeds, or powders.

Commonly, a solid-liquid extraction approach is utilized, employing organic solvents of varying polarities to solubilize the target compound. For N-phenylpropenoyl-L-amino acids, including this compound, a frequently used method involves extraction with a mixture of acetone (B3395972) and water. researchgate.net The crude extract obtained is often a complex mixture of various phytochemicals, necessitating further purification steps.

Subsequent isolation and purification are typically achieved through chromatographic techniques. Solid-phase extraction (SPE) is a common clean-up step to remove interfering substances. For instance, SPE cartridges with a quaternary amine sorbent can be employed to yield fractions enriched with N-phenylpropenoyl-L-amino acids. researchgate.net Following SPE, preparative high-performance liquid chromatography (HPLC) is often the method of choice for isolating pure this compound. acs.org The fractions collected from the HPLC can be freeze-dried to yield the compound in a solid, purified form.

Table 1: Overview of Extraction and Isolation Techniques for this compound and Related Compounds

StepTechniquePurposeCommon Solvents/Materials
Extraction Solid-Liquid ExtractionTo solubilize this compound from the biological matrix.Acetone/Water mixtures
Clean-up Solid-Phase Extraction (SPE)To remove interfering compounds and enrich for the target analyte.Quaternary amine sorbents
Isolation Preparative High-Performance Liquid Chromatography (HPLC)To separate this compound from other components in the extract.Reversed-phase C18 columns
Final Product Lyophilization (Freeze-drying)To obtain the isolated compound in a stable, solid form.Not applicable

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from other closely related compounds within a sample. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the predominant technique for the separation and detection of N-phenylpropenoyl-L-amino acids. nih.gov

For the analysis of this compound and its congeners, reversed-phase HPLC is typically employed. A C18 stationary phase is a common choice for the column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can offer even faster separation times, often under 4 minutes, although a preceding SPE clean-up step may be required. nih.gov

While HPLC is the dominant method, the use of Gas Chromatography (GC) for the analysis of this compound is less common. This is primarily because this compound is a non-volatile and thermally labile compound, making it unsuitable for direct GC analysis without derivatization. Derivatization would be required to convert it into a more volatile and thermally stable form, which can add complexity to the sample preparation process.

Table 2: Typical HPLC Parameters for the Analysis of N-Phenylpropenoyl-L-amino Acids

ParameterTypical Conditions
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Detection Mass Spectrometry (MS/MS) or Photodiode Array (PDA)

Spectroscopic Characterization Techniques (e.g., MS, NMR)

Unambiguous identification and structural elucidation of this compound are achieved through the use of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) , especially when coupled with a chromatographic separation technique like HPLC (LC-MS/MS), is a powerful tool for the identification and quantification of this compound. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the molecular weight of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly selective and sensitive detection. For N-phenylpropenoyl-L-amino acids, specific transitions from the precursor ion to characteristic product ions are monitored for identification. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of isolated compounds like this compound. acs.org Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments are conducted on the purified compound. These experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule, as well as their connectivity. This comprehensive structural information allows for the complete assignment of the molecule's structure, confirming the identity of the caffeoyl and alanine (B10760859) moieties and their linkage. The analysis of NMR data for N-[3′,4′-dihydroxy-(E)-cinnamoyl]-L-tryptophan, a related compound, shows characteristic chemical shifts and coupling constants that define the structure. acs.org

Quantitative Determination and Bioanalytical Assay Development

Accurate quantification of this compound in various matrices is essential for quality control of food products and for potential pharmacokinetic or biomarker studies. The development of robust and validated bioanalytical assays is key to achieving reliable quantitative data.

A highly accurate and precise method for the quantification of N-phenylpropenoyl-L-amino acids, including this compound, is the stable isotope dilution assay (SIDA) . nih.gov This method involves the synthesis of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ²H) to be used as an internal standard. acs.org This internal standard is added to the sample at the beginning of the analytical procedure. Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for any loss of analyte during sample preparation and for variations in instrument response. The quantification is then performed by comparing the signal of the native analyte to that of the labeled internal standard using HPLC-MS/MS. This approach has been successfully applied to quantify 14 different N-phenylpropenoyl-L-amino acids in cocoa and coffee samples with high recovery rates. nih.gov

The development of a bioanalytical assay involves several key steps, including:

Method validation: This ensures the assay is reliable and reproducible. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Sample preparation: Developing an efficient extraction and clean-up procedure is crucial, especially for complex biological matrices like plasma or urine, to minimize matrix effects that can interfere with the analysis.

Calibration: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte.

For the quantitative analysis of N-phenylpropenoyl-L-amino acids in human urine, a stable isotope dilution analysis with LC-MS/MS detection has been successfully employed to investigate their absorption and excretion. nih.gov This demonstrates the feasibility of developing bioanalytical assays for this compound and related compounds in human studies.

Metabolic Fate and Biotransformation Studies Non Human Clinical Focus

In Vitro Metabolic Studies

In vitro models are essential for elucidating the metabolic pathways of xenobiotics and natural compounds by isolating specific enzymes, cells, or tissues. nih.govnih.gov While direct in vitro metabolic studies specifically on N-caffeoylalanine are not extensively documented, the metabolic pathways can be inferred from studies on related N-acyl amino acids and caffeoyl compounds.

The primary metabolic reaction anticipated for this compound is the hydrolysis of the amide bond linking caffeic acid and alanine (B10760859). This reaction would release caffeic acid and alanine as primary metabolites. Enzymes such as fatty acid amide hydrolase (FAAH) are known to catalyze the hydrolysis of other N-acyl amides and could potentially be involved in the breakdown of this compound. mdpi.com

In vitro systems used to study the metabolism of such compounds include: nih.govnih.gov

Hepatic and non-hepatic microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily involved in Phase I oxidative metabolism. While hydrolysis is the expected primary step, subsequent oxidation of the released caffeic acid could be studied using microsomes. nih.gov

S9 fraction: This is the supernatant fraction of a tissue homogenate and contains both microsomal and cytosolic enzymes. It can be used to investigate a broader range of Phase I and Phase II metabolic reactions. nih.gov

Hepatocytes and liver slices: These models provide a more complete picture of liver metabolism as they contain a full complement of metabolic enzymes and cofactors. nih.gov

The metabolism of the released caffeic acid has been studied more extensively. In vitro, caffeic acid can undergo conjugation reactions, such as methylation, which is a common pathway for catecholic compounds. pnas.org

Microbiota-mediated Biotransformation of Caffeoyl Compounds

The gut microbiome plays a crucial role in the metabolism of many dietary compounds that escape absorption in the upper gastrointestinal tract. jci.orgfrontiersin.orgmdpi.com Caffeoyl compounds, in particular, are extensively transformed by gut bacteria. asm.orgasm.org It is highly probable that this compound, upon reaching the colon, would first be hydrolyzed by microbial enzymes, such as cinnamoyl esterases, which cleave ester and amide linkages. jci.org This would release caffeic acid and alanine for further microbial metabolism.

The subsequent biotransformation of caffeic acid by gut microbiota is well-documented and proceeds through several key pathways: asm.orgresearchgate.net

Reduction of the propenoic acid side chain: Caffeic acid is hydrogenated to form dihydrocaffeic acid. asm.org

Dehydroxylation: The catechol group of caffeic acid or its metabolites can be dehydroxylated to form m-hydroxyphenylpropionic acid. asm.orgresearchgate.net

Decarboxylation: Caffeic acid can be decarboxylated to 4-vinylcatechol, which is then further reduced to 4-ethylcatechol. asm.orgresearchgate.net

These transformations are carried out by various bacterial species found in the human gut, and no single organism appears to catalyze the entire metabolic cascade. asm.orgasm.org The specific metabolites produced can vary significantly between individuals, depending on the composition of their gut microbiota. researchgate.net

Table 1: Microbial Metabolism of Caffeic Acid

Initial CompoundMetabolic ReactionResulting MetaboliteMediating Bacteria (Examples)
Caffeic AcidHydrogenationDihydrocaffeic AcidVarious gut bacteria
Caffeic AcidDecarboxylation4-VinylcatecholLactobacillus species
Dihydrocaffeic AcidDehydroxylationm-Hydroxyphenylpropionic AcidClostridium species
4-VinylcatecholReduction4-EthylcatecholVarious gut bacteria

The alanine released from the hydrolysis of this compound would enter the amino acid metabolic pool of the gut microbiota.

Interactions with Cellular Metabolic Pathways

The metabolic products of this compound, primarily caffeic acid and its microbial metabolites, can interact with various cellular metabolic pathways. cellsignal.comwikipedia.org Cellular metabolism encompasses a network of biochemical reactions essential for energy production, biosynthesis, and maintaining cellular homeostasis. cellsignal.comnih.gov

Caffeic acid itself has been shown to influence cellular processes. For instance, it has been reported to modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. frontiersin.org It may also enhance the cellular antioxidant defense system by upregulating the Nrf-2/HO-1 pathway. frontiersin.org

The microbial metabolites of caffeic acid, such as dihydrocaffeic acid and m-hydroxyphenylpropionic acid, are absorbed into the bloodstream and can exert systemic effects. researchgate.net These phenolic acids may influence key metabolic signaling pathways. For example, some phenolic compounds and their metabolites have been shown to interact with pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism. nih.gov

The alanine component, once cleaved, would be utilized in standard amino acid metabolism. nih.gov It can be used for protein synthesis, converted to pyruvate (B1213749) for entry into the citric acid cycle for energy production, or used as a substrate for gluconeogenesis in the liver. nih.govyoutube.com

Advanced Research Approaches and Future Directions for N Caffeoylalanine

Omics Technologies Integration (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, provides a powerful, high-throughput approach to understanding the complex biological effects of chemical compounds. mdpi.com These technologies allow for the simultaneous measurement of thousands of metabolites or proteins, offering a holistic view of cellular responses. nih.govbiofueljournal.com In the context of natural products and medicinal plant research, omics is crucial for identifying bioactive compounds and elucidating their mechanisms of action. nih.gov

However, a specific search for studies integrating metabolomics or proteomics with N-Caffeoylalanine did not yield any dedicated research. While general metabolomic workflows exist for analyzing amino acid derivatives and other metabolites in biological fluids, nih.gov there is no published research applying these specific high-throughput methods to investigate the effects or metabolic fate of this compound. Future research could apply these techniques to:

Identify metabolic fingerprints: Characterize the changes in the metabolome of cells or organisms after exposure to this compound.

Uncover protein interactions: Use proteomics to identify proteins that are differentially expressed or post-translationally modified in response to the compound, offering clues to its mechanism of action.

Computational Modeling and In Silico Predictions

Computational modeling and in silico prediction are indispensable tools in modern drug discovery and toxicology. These methods, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, allow researchers to forecast the bioactivity and pharmacokinetic properties of compounds before undertaking costly and time-consuming laboratory experiments. nih.govmdpi.com This approach accelerates the screening of vast compound libraries and helps in prioritizing candidates for further development. mdpi.comnih.govresearchgate.net

Despite the power of these techniques, there is a notable absence of published in silico studies specifically focused on this compound. Future computational research could explore:

Target Prediction: Use molecular docking simulations to predict potential protein targets for this compound, which could explain its biological effects.

Pharmacokinetic Profiling: Employ ADME prediction models to assess its drug-likeness, including its potential for absorption, distribution, metabolism, and excretion.

Toxicity Assessment: Use in silico toxicology models to predict potential adverse effects.

Elucidation of Novel Signaling Pathways

Understanding how a compound interacts with cellular signaling pathways is fundamental to characterizing its mechanism of action. Database information suggests a potential link between this compound and the ROS/JNK/p38 signaling pathway . nih.gov This pathway is a critical regulator of cellular responses to stress, including inflammation, apoptosis (programmed cell death), and proliferation. nih.govmdpi.comnih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. nih.gov However, excessive ROS can lead to oxidative stress, which in turn activates stress-responsive MAP kinase pathways, including JNK (c-Jun N-terminal kinase) and p38. researchgate.netplos.org The activation of the JNK/p38 pathway is implicated in both cell survival and apoptosis, depending on the cellular context and the nature of the stimulus. mdpi.com

While this compound is associated with this pathway, detailed studies elucidating the precise nature of this interaction are currently lacking. Future research is needed to confirm whether this compound can modulate this pathway and to what effect.

Unexplored Biological Activities and Mechanistic Underpinnings

The potential involvement of this compound in the ROS/JNK/p38 signaling pathway suggests it may have biological activities relevant to diseases where this pathway is dysregulated. The compound has been linked to conditions such as advanced gallbladder carcinoma , osteosarcoma , and pain . nih.gov

Gallbladder Carcinoma: This is a rare but aggressive cancer of the biliary tract. nih.govwikipedia.org Often diagnosed at a late stage, the prognosis is generally poor. cancerresearchuk.orgmayoclinic.org The development of novel therapeutic strategies is crucial.

Osteosarcoma: This is the most common type of primary bone cancer, primarily affecting children and adolescents. nih.gov Despite advancements in chemotherapy, there is a need for new therapeutic agents, particularly for metastatic or relapsed disease. mdpi.comnih.gov

Pain: Chronic pain is a debilitating condition affecting millions of people. uvmhealth.orgucsd.eduuihc.org The search for new, effective analgesics with fewer side effects than current medications is a major area of pharmaceutical research. nih.govnyu.edu

The association of this compound with these conditions points to unexplored therapeutic potential. However, dedicated studies investigating its efficacy and mechanism of action in these diseases have not been published. Elucidating how this compound might influence the ROS/JNK/p38 pathway in the context of these specific diseases is a critical direction for future research.

Q & A

Q. What are the established protocols for synthesizing and characterizing N-Caffeoylalanine?

Synthesis of this compound typically involves coupling caffeic acid with alanine derivatives, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane). Characterization requires NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. For novel compounds, ensure full spectral data and elemental analysis are included in supplementary materials .

Q. How can researchers validate the purity and structural identity of this compound?

Purity is validated via HPLC with UV detection (λ ~280 nm for phenolic compounds). Structural confirmation combines 2D NMR (COSY, HSQC) to resolve caffeoyl and alanine moieties. For reproducibility, document solvent systems, column specifications, and retention times. Cross-reference spectral data with literature for known analogs (e.g., N-caffeoyl amino acids) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Begin with antioxidant assays (DPPH radical scavenging, FRAP) due to the caffeoyl group’s redox activity. For cellular studies, use models relevant to hypothesized targets (e.g., inflammation: LPS-induced cytokine release in macrophages). Include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Address contradictions by:

  • Replicating experiments under standardized conditions (e.g., cell line passage number, solvent controls).
  • Employing orthogonal assays (e.g., Western blotting alongside ELISA for protein quantification).
  • Conducting kinetic studies to distinguish direct effects from downstream signaling. Use meta-analysis of published datasets to identify methodological variability (e.g., differences in assay pH or incubation times) .

Q. What strategies optimize the stability of this compound in physiological conditions?

Stability testing should include:

  • pH-dependent degradation profiling (e.g., simulate gastric vs. plasma environments).
  • LC-MS/MS to identify degradation products.
  • Encapsulation approaches (liposomes, cyclodextrins) to enhance bioavailability. Reference ICH guidelines for accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced activity?

Use molecular docking (AutoDock, Schrödinger) to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity). Combine QSAR (quantitative structure-activity relationship) models to prioritize substituents (e.g., methyl groups on the alanine backbone). Validate predictions with synthetic analogs and in vitro assays .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and implement QC checkpoints:

  • Intermediate characterization (e.g., TLC monitoring).
  • Statistical process control (SPC) charts for yield and purity trends. For scale-up, use DoE (Design of Experiments) to identify critical parameters (e.g., reagent stoichiometry) .

Methodological and Analytical Considerations

Q. How should researchers contextualize this compound’s activity against structurally similar phenolic amides?

Perform comparative studies using analogs (e.g., N-feruloylalanine, N-coumaroylalanine) under identical assay conditions. Use PCA (principal component analysis) to correlate structural features (e.g., hydroxylation patterns) with bioactivity. Highlight differences in logP values and membrane permeability via Caco-2 cell assays .

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to avoid overinterpretation of small sample sizes .

Q. How can metabolomics elucidate this compound’s in vivo metabolic fate?

Employ untargeted LC-HRMS to profile metabolites in biofluids (plasma, urine). Annotate peaks using databases (HMDB, METLIN) and pathway analysis (KEGG). For isotopic tracing, synthesize ¹³C-labeled this compound and track incorporation into downstream pathways .

Ethical and Reproducibility Standards

Q. What documentation is essential for ensuring reproducibility of this compound research?

Include:

  • Detailed synthetic procedures (solvent volumes, reaction times).
  • Raw spectral data (NMR, MS) in supplementary files.
  • Statistical code (R/Python scripts) for data analysis.
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Investigate pharmacokinetic factors (e.g., plasma protein binding, first-pass metabolism) using LC-MS/MS. Validate target engagement in vivo via PET imaging or tissue-specific biomarker analysis. Use translational models (e.g., zebrafish for rapid screening) to bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.